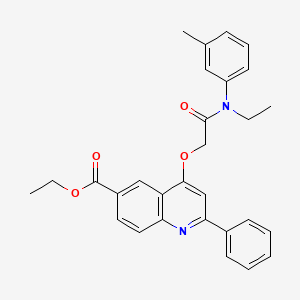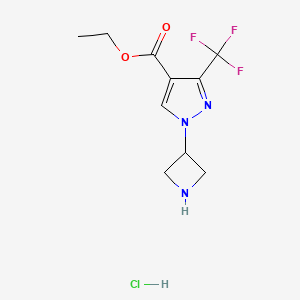
Ethyl 4-(2-(ethyl(m-tolyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains an ester group (ethoxy), an amine group (amino), and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Organic Synthesis and Chemical Reactions
One study highlights the regioselectivities in the synthesis of Luotonin A derivatives, demonstrating the compound's role in the selective reactions leading to different organic structures, depending on the substitution patterns (Atia et al., 2017). This research shows the compound's utility in synthesizing complex molecular architectures, which could be pivotal for developing new drugs or materials.
Corrosion Inhibition
Another application is in corrosion inhibition , where derivatives of the compound were tested as corrosion inhibitors for mild steel in industrial processes. The study by Dohare et al. (2017) demonstrates the potential of these derivatives to protect metal surfaces from corrosion, highlighting their industrial application in preserving infrastructure and machinery (Dohare et al., 2017).
Antimicrobial Agents
In the pharmaceutical chemistry domain, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties . Desai et al. (2007) discuss the synthesis of new quinazolines as potential antimicrobial agents, indicating the relevance of this compound in developing new treatments for bacterial and fungal infections (Desai et al., 2007).
Anticancer Research
Moreover, the compound has been used in the synthesis of novel ethyl (substituted)phenyl‐4‐oxothiazolidin‐3‐yl)‐1‐ethyl‐4‐oxo‐1,4‐dihydroquinoline‐3‐Carboxylates, investigated for their anticancer activities . Although some derivatives did not exhibit significant activity against certain cancer cell lines, this research provides a foundation for developing new anticancer compounds (Facchinetti et al., 2015).
Material Science and Engineering
In material science, the compound's derivatives have been studied for corrosion protection , demonstrating their effectiveness in creating protective coatings on metals, thus preventing corrosion in acidic environments. This application is crucial for extending the lifespan of metal components in various industrial applications (Saranya et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(N-ethyl-3-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-31(23-13-9-10-20(3)16-23)28(32)19-35-27-18-26(21-11-7-6-8-12-21)30-25-15-14-22(17-24(25)27)29(33)34-5-2/h6-18H,4-5,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXUJIZFVPXXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)COC2=CC(=NC3=C2C=C(C=C3)C(=O)OCC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)

![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2674862.png)
![Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate](/img/structure/B2674863.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2674870.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2674871.png)
![4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride](/img/structure/B2674873.png)
![N-(4-fluorobenzyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2674874.png)